molecular formula C8H3FO3 B1294409 3-Fluorophthalic anhydride CAS No. 652-39-1

3-Fluorophthalic anhydride

Cat. No. B1294409
CAS RN: 652-39-1
M. Wt: 166.11 g/mol
InChI Key: WWJAZKZLSDRAIV-UHFFFAOYSA-N
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Description

3-Fluorophthalic anhydride is a chemical compound that has been utilized in various synthetic applications. It is an anhydride form where one of the hydrogen atoms in phthalic anhydride is replaced by a fluorine atom. This modification imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3-fluorophthalic anhydride has been explored in several studies. For instance, the synthesis of 3'-fluorothalidomide involves enantiodivergent electrophilic fluorination using cinchona alkaloids and N-fluorobenzenesulfonimide (NFSI) as key reactions . Another study describes the synthesis of cyclic anhydride precursors for environment-sensitive fluorophores, which could be related to the synthesis pathways of 3-fluorophthalic anhydride . Additionally, a scalable synthesis of 3-aminophthalic anhydride, which is structurally similar to 3-fluorophthalic anhydride, has been achieved through microwave-assisted synthesis .

Molecular Structure Analysis

The molecular structure of 3-fluorophthalic anhydride and its derivatives can be complex. For example, the coordination frameworks of lead(II) with 3-fluorophthalic acid have been studied, revealing diverse coordination modes and supramolecular architectures . These studies provide insights into the potential molecular geometries and binding patterns that 3-fluorophthalic anhydride might exhibit.

Chemical Reactions Analysis

3-Fluorophthalic anhydride is an activating agent in glycosylation reactions, as demonstrated by its use in direct one-pot glycosylation methods . This showcases its reactivity and potential to form various chemical bonds. Additionally, the reaction of fluorenylidene triphenylphosphorane with phthalic anhydrides, including derivatives similar to 3-fluorophthalic anhydride, results in the formation of lactones, indicating its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorophthalic anhydride are influenced by the presence of the fluorine atom. The fluorine substituent can affect the acidity, reactivity, and overall stability of the molecule. For example, the use of 3-fluorophthalic anhydride in glycosylation reactions suggests that it has a lower tendency to form self-condensed esters compared to phthalic anhydride . The luminescence properties of its coordination compounds also indicate that the fluorine atom can impact the electronic properties of the molecule .

Scientific Research Applications

  • Preparation of Substituted Benzamides

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Fluorophthalic anhydride may be used in the preparation of substituted benzamides . Benzamides are a class of compounds containing a benzamide moiety, which have potential neuroleptic activity .
    • Method of Application: The specific experimental procedures would depend on the type of substituted benzamide being synthesized. Typically, this involves reacting 3-Fluorophthalic anhydride with the appropriate amine in the presence of a base .
  • Synthesis of 8-Fluoro-10-Methyl-1,2-Benzanthracene

    • Scientific Field: Organic Chemistry
    • Application Summary: 3-Fluorophthalic anhydride may be employed as a starting reagent for the synthesis of 8-fluoro-10-methyl-1,2-benzanthracene .
    • Method of Application: The specific experimental procedures would depend on the synthesis route chosen. Typically, this involves a series of reactions starting with 3-Fluorophthalic anhydride .

Safety And Hazards

3-Fluorophthalic anhydride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and wearing respiratory protection .

Future Directions

3-Fluorophthalic anhydride may be used in the preparation of substituted benzamides with potential neuroleptic activity . It may also be employed as a starting reagent for the synthesis of 8-fluoro-10-methyl-1,2-benzanthracene .

properties

IUPAC Name

4-fluoro-2-benzofuran-1,3-dione
Source PubChem
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InChI

InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJAZKZLSDRAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215511
Record name 3-Fluorophthalic anhydride
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Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluorophthalic anhydride

CAS RN

652-39-1
Record name 3-Fluorophthalic anhydride
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Record name 3-Fluorophthalic anhydride
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Record name 3-Fluorophthalic anhydride
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Record name 3-FLUOROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

A mixture of 20 parts of 3-chlorophthalic anhydride, and 20 parts of anhydrous potassium fluoride was heated and maintained at about 235° C. for about 9 hours. The reaction mixture was then cooled and the crude product removed by vaccum distillation and recrystallized from chloroform to yield 12.65 parts of purified 3-fluorophthalic anhydride (69% yield).
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Synthesis routes and methods II

Procedure details

15 g of 3-fluorophthalic acid are mixed with 16.6 g of acetic anhydride and refluxed for 3 hrs. After removal of unreacted acetic anhydride the remaining white solid is recrystalized from toluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluorophthalic anhydride
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3-Fluorophthalic anhydride
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3-Fluorophthalic anhydride
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3-Fluorophthalic anhydride
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3-Fluorophthalic anhydride
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3-Fluorophthalic anhydride

Citations

For This Compound
103
Citations
MS Newman, S Blum - The Journal of Organic Chemistry, 1964 - ACS Publications
… The Friedel-Crafts condensation of 3-fluorophthalic anhydride … with naphthalene, 3-fluorophthalic anhydride behaves like 3… to a solution of 3-fluorophthalic anhydride in benzene, about …
Number of citations: 3 pubs.acs.org
A Heller - The Journal of Organic Chemistry, 1960 - ACS Publications
… this reaction gave a 50% yield of the hitherto unknown 3-fluorophthalic anhydride.4 Similar exchange reactions with potassium fluoride havebeen observed for chlorine activated by …
Number of citations: 22 pubs.acs.org
LR Caswell, LY Soo, DH Lee, RG Fowler… - The Journal of …, 1974 - ACS Publications
… is good agreement between the experimental and predicted dipole moments only for 3methylphthalic anhydride, 3-fluorophthalimide, 4-methylphthalimide, 3-fluorophthalic anhydride, …
Number of citations: 5 pubs.acs.org
MS NEWMAN, EH WISEMAN - The Journal of Organic Chemistry, 1961 - ACS Publications
… The 3-fluorophthalic anhydride needed for the synthesis was … To a solution of 3-fluorophthalic anhydride (8.3 g.) and naphthalene (7.7 g.) in o-dichlorobenzene (100 ml.), anhydrous …
Number of citations: 26 pubs.acs.org
JY Baek, BY Lee, R Pal, WY Lee, KS Kim - Tetrahedron Letters, 2010 - Elsevier
… donors, employing 3-fluorophthalic anhydride and triflic anhydride as activating agents, has been developed. The present glycosylation utilizing 3-fluorophthalic anhydride resulted in …
Number of citations: 12 www.sciencedirect.com
FJ Williams, PE Donahue - The Journal of Organic Chemistry, 1978 - ACS Publications
… Na; Y = CH3) with 3-fluorophthalic anhydride (2e) in DMF at 25 C proceeded to completion in less than 5 min and gave a 94% yield of the desired product 5c (3-isomer;Y = …
Number of citations: 15 pubs.acs.org
MS Newman, S Blum - The Journal of Organic Chemistry, 1964 - ACS Publications
… The Friedel-Crafts condensation of 3-fluorophthalic anhydride (I) with naphthalene in o-… Thus in the Friedel-Crafts condensation with naphthalene, 3-fluorophthalic anhydride …
Number of citations: 8 pubs.acs.org
FJ Williams, HM Relles, PE Donahue… - The Journal of Organic …, 1977 - ACS Publications
Preparation of Alkyl 4-Methylphenyl Ethers (9). A mixture of the appropriate alkyl iodide, 3, and THF was refluxed under nitrogen fro 16 h. The mixture was then cooled, filtered, and …
Number of citations: 30 pubs.acs.org
WT Schwartz - High Performance Polymers, 1990 - journals.sagepub.com
… salt of 2,2-bis(4-hydroxyphenyl)propane was reacted with 3-fluorophthalic anhydride in anhydrous dimethyl formamide to form 2,2-bis[4-(2,3-dicarboxyphenoxy)phenyl] propane …
Number of citations: 16 journals.sagepub.com
M Passudetti, M Prato, U Quintily, G Scorrano - Journal of fluorine chemistry, 1990 - Elsevier
… There has been considerable recent interest in the preparation of 3fluorophthalic anhydride (6fluoro-1,3-isobenzofurandione), a useful intermediate in industrial preparations …
Number of citations: 5 www.sciencedirect.com

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